8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate
Overview
Description
The compound “8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate” is a chemical compound with the molecular weight of 221.57 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine . The InChI code for this compound is 1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.57 . The compound is stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Anticonvulsant Activities
Several studies have explored the anticonvulsant properties of compounds structurally similar to 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate. Notably, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, including compounds with structural similarities, have been synthesized and tested for anticonvulsant activity against maximal electroshock-induced seizures in rats. Some of these compounds exhibited potent anticonvulsant activity, suggesting the potential of the triazolopyridinyl structure in this application (Kelley et al., 1995).
Anti-Asthmatic and Anti-Inflammatory Properties
Compounds related to the triazolopyridinyl structure have shown promise in the treatment of respiratory diseases. A novel series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was synthesized and evaluated for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series exhibited potent anti-asthmatic activity, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Neuroprotective and Anti-Parkinsonian Effects
The neuroprotective and anti-Parkinsonian potential of structurally similar compounds to this compound has been investigated. Specifically, 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated. These compounds showed significant activity against neuroleptic-induced catalepsy and oxidative stress in mice, suggesting potential for treatment of Parkinson's disease (Azam et al., 2010).
Antidepressant Activity
Research on compounds with a benzodiazepine structure, including those similar to this compound, has shown potential antidepressant activities. U-43,465F, a related compound, demonstrated both antipunishment activity and an antidepressant-like reversal of apomorphine-induced hypothermia in animal models, suggesting potential antidepressant effects (Thiébot et al., 1982).
Anti-Tumor and Anti-Inflammatory Properties
Compounds with the triazolopyridinyl structure have been investigated for anti-tumor and anti-inflammatory properties. For instance, a variety of 5-amino-6,8-dicyano-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate containing compounds were synthesized and showed considerable anti-inflammatory and PGE(2) inhibitory properties, as well as anti-tumor activity against certain human tumor cell lines (Girgis & Barsoum, 2009).
Properties
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-4(17)18-8-15-14-7-6(10)2-5(3-16(7)8)9(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKLUIFCCQTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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